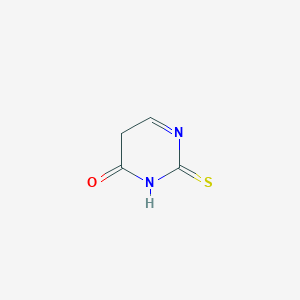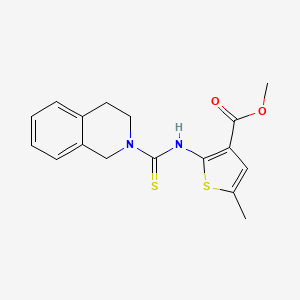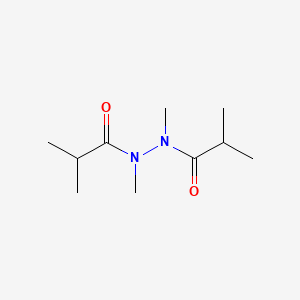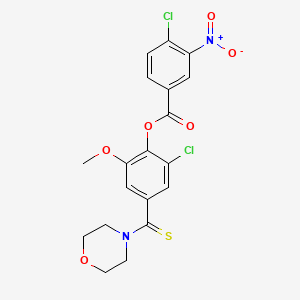
2-Sulfanylidene-3,5-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidene-3,5-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a pyrimidine ring with a sulfur atom at the 2-position and a carbonyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-3,5-dihydropyrimidin-4-one typically involves the Biginelli reaction, a one-pot three-component condensation reaction. This reaction combines an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and ionic liquids .
Industrial Production Methods: In industrial settings, the Biginelli reaction is optimized for higher yields and purity. Catalysts such as heteropoly acids and task-specific ionic liquids are often used to enhance the reaction efficiency. The reaction is typically carried out under solvent-free conditions to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylidene-3,5-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrimidinones .
Scientific Research Applications
2-Sulfanylidene-3,5-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits various biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as calcium channel blockers and antihypertensive agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-3,5-dihydropyrimidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Sulfanylidene-3,5-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
6-Propyl-2-thiouracil: This compound also contains a sulfur atom and a pyrimidine ring but differs in its substitution pattern.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound contains a thiazolidine ring and exhibits antitumor activity.
5,6-Trimethylene-2-sulfanylidene-1,2-dihydropyrimidin-4(3H)-one: This compound has a similar structure but with additional ring substitutions, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H4N2OS |
|---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |
InChI Key |
WVEPMFMDHQBYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12493919.png)
![Ethyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493928.png)

![5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12493934.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12493938.png)

![2-(4-Bromophenyl)-2-oxoethyl 2-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12493952.png)
![N-(butan-2-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12493959.png)
![N-(2-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12493960.png)
![2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12493963.png)
![N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12493969.png)

![2-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12493980.png)
